Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
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Description
“Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H15NO5S2 . It is also known as "methyl 3- (4-benzenesulfonamidophenoxy)thiophene-2-carboxylate" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For “this compound”, the molecular formula is C18H15NO5S2 and the molar mass is 389.45 . Unfortunately, the search results do not provide further details about its physical and chemical properties.Scientific Research Applications
1. Chemosensors Development
Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a crucial component in developing chemosensors. Research shows that 4-Methyl-2,6-diformylphenol (DFP), closely related to the compound , is used extensively to detect various analytes, including metal ions and neutral molecules due to its high selectivity and sensitivity. This suggests the potential of this compound in the field of sensor technology (Roy, 2021).
2. Environmental Monitoring
Studies have identified methyl sulfone metabolites in human tissues, indicating exposure to certain environmental contaminants. This compound, due to its structural characteristics, may play a role in monitoring and studying the exposure and effects of environmental contaminants, similar to methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE (Linderholm et al., 2007).
3. Biomedical Research
Compounds with similar structural characteristics have been employed in biomedical research to understand certain health conditions better. For example, the metabolism of thiamine propyl disulfide (closely related to sulfur-containing compounds like this compound) is used to assess liver function (Oda et al., 1984).
Properties
IUPAC Name |
methyl 3-[4-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-14-9-7-13(8-10-14)19-26(21,22)15-5-3-2-4-6-15/h2-12,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBDYCAABNMHDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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